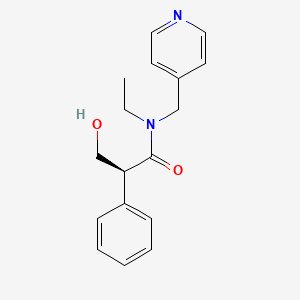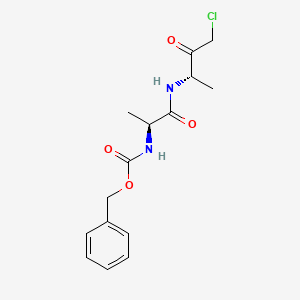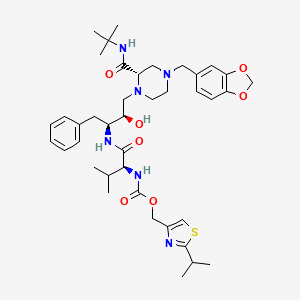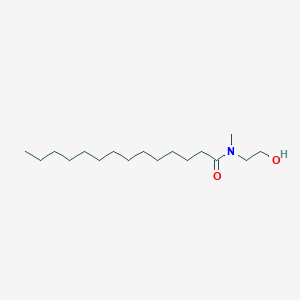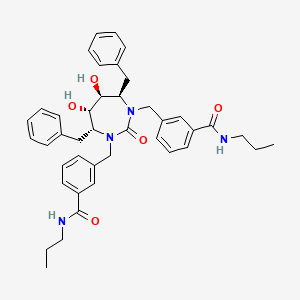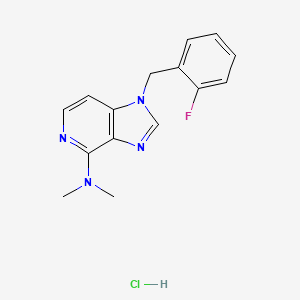
2',3'-Dideoxy-5-pentyloxymethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-5-pentyloxymethyluridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-pentyloxymethyluridine typically involves the modification of a uridine molecule. The process includes the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a pentyloxymethyl group at the 5’ position. This can be achieved through a series of chemical reactions, including protection and deprotection steps, selective reduction, and nucleophilic substitution .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-pentyloxymethyluridine may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-5-pentyloxymethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the nucleoside .
Scientific Research Applications
2’,3’-Dideoxy-5-pentyloxymethyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-5-pentyloxymethyluridine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the necessary hydroxyl groups for further elongation, it prevents the addition of subsequent nucleotides, thereby inhibiting nucleic acid synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with similar chain-terminating properties.
2’,3’-Dideoxyadenosine: Used in antiviral therapies for its ability to inhibit viral replication.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: Known for its potent antiviral activity.
Uniqueness
2’,3’-Dideoxy-5-pentyloxymethyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The pentyloxymethyl group at the 5’ position enhances its stability and bioavailability, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
133697-43-5 |
|---|---|
Molecular Formula |
C15H24N2O5 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(pentoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O5/c1-2-3-4-7-21-10-11-8-17(15(20)16-14(11)19)13-6-5-12(9-18)22-13/h8,12-13,18H,2-7,9-10H2,1H3,(H,16,19,20)/t12-,13+/m0/s1 |
InChI Key |
LGJNLXMAOJVQID-QWHCGFSZSA-N |
Isomeric SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)C2CCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


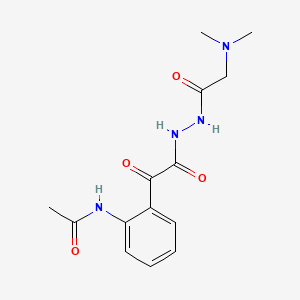
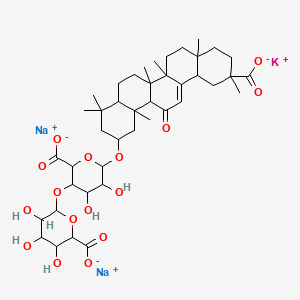
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
